3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-23(21,22)19-14-5-6-15(19)9-13(8-14)18-16(20)12-4-2-3-11(7-12)10-17/h2-4,7,13-15H,5-6,8-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPGPMLCZZMIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, heating, and the use of catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives.
Reduction: The cyano group can be reduced to primary amines under suitable conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, primary amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Applications
Research has indicated that compounds similar to 3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide exhibit significant antimicrobial properties, particularly against resistant strains of bacteria and fungi.
Case Study: Antimicrobial Efficacy
A series of studies have been conducted to evaluate the antimicrobial activity of similar compounds against various pathogens:
| Compound | MIC (µg/ml) | Target Organisms |
|---|---|---|
| Compound A | 6.25 | Mycobacterium smegmatis |
| Compound B | 8.16 | Candida albicans |
| Compound C | 5.08 | Staphylococcus aureus |
These findings suggest that derivatives of the compound can be potent against both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential in treating infections caused by resistant pathogens .
Anticancer Applications
The anticancer potential of This compound has also been explored, with promising results indicating its efficacy in inhibiting tumor growth.
Case Study: Cancer Therapeutics
In preclinical studies, the compound demonstrated the ability to inhibit cancer cell proliferation through various mechanisms:
| Mechanism | Effect |
|---|---|
| Apoptosis Induction | Increased cancer cell death |
| Inhibition of Tumor Growth | Significant reduction in tumor size in animal models |
| Synergistic Effects with Chemotherapy | Enhanced effectiveness of standard chemotherapeutic agents |
These results highlight the compound's potential as an adjunct therapy in cancer treatment, particularly in cases where traditional therapies are less effective .
Neuropharmacological Applications
Emerging research suggests that This compound may have neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and benzamide moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The bicyclic structure provides rigidity and specificity to these interactions, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Substituent Variations on the Azabicyclo Core
The 8-azabicyclo[3.2.1]octane scaffold is versatile, with modifications at the 3- and 8-positions dictating pharmacological profiles. Key analogs include:
Impact of Benzamide Modifications
The benzamide moiety is critical for target engagement. Comparisons include:
- Cyano vs.
- Halogenated/Aromatic Substituents: ’s 4-amino-5-bromo-N-(8-(3-chlorobenzyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-ethoxybenzamide incorporates bromo and ethoxy groups, suggesting tailored selectivity for specific receptors .
Role of the 8-Position Substituent
- Methylsulfonyl (-SO₂CH₃) : Enhances solubility and stability via sulfonation, as seen in the target and ’s compound. This group may also participate in hydrogen bonding .
- Benzyl/Cyclohexylmethyl : Bulky groups (e.g., in ) improve mu-opioid receptor antagonism by increasing steric hindrance and lipophilicity .
Pharmacological Implications
- SAR Trends :
- Smaller substituents (e.g., -CN) may enhance blood-brain barrier penetration.
- Polar groups (e.g., -SO₂CH₃) improve pharmacokinetics but may reduce membrane permeability.
Biological Activity
3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is a complex organic compound that exhibits significant biological activity, particularly in pharmacological applications. Its unique bicyclic structure, combined with various functional groups, enhances its potential as a therapeutic agent. This article explores its biological activities, including pharmacodynamics, structure-activity relationships (SAR), and potential applications in medicine.
Chemical Structure and Properties
The compound is characterized by its bicyclic framework, which includes an 8-azabicyclo[3.2.1]octane structure substituted at the nitrogen atom with a methylsulfonyl group. The molecular formula for this compound is with a molar mass of approximately 320.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₃S |
| Molar Mass | 320.41 g/mol |
| Structure Type | Bicyclic amine |
| Key Functional Groups | Cyano, sulfonyl, amide |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on opioid receptors, cytotoxicity against cancer cells, and potential neuropharmacological applications.
Opioid Receptor Antagonism
Research indicates that modifications in the azabicyclo framework can significantly alter the compound's interaction with opioid receptors. For instance, related compounds have shown selective antagonistic activity at kappa opioid receptors (KOR), which could be beneficial in treating conditions such as addiction and pain management .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that specific substitutions on the benzamide moiety can enhance biological activity. For example, the introduction of different alkyl or aryl groups on the nitrogen atom has been shown to improve receptor binding affinity and selectivity .
Notable Findings from SAR Studies
- Kappa Opioid Receptor Antagonists : Variations in the N-substitution pattern yielded compounds with improved selectivity ratios (mu:kappa and delta:kappa) .
- Cytotoxicity : Some derivatives exhibited selective toxicity towards tumor cells over normal cells, indicating potential for cancer therapeutics .
Case Studies
- Cytotoxicity Studies : In vitro studies demonstrated that certain derivatives of azabicyclo compounds displayed preferential toxicity towards various neoplasms, suggesting their potential as anticancer agents .
- Pharmacodynamic Studies : Interaction studies have shown that the compound can modulate signaling pathways associated with inflammation and pain, making it a candidate for further development in treating chronic pain disorders .
Q & A
Q. Table 1: Analytical Data from Related Compounds
| Compound Class | ¹H NMR Key Peaks (δ, ppm) | GC-MS/HRMS (m/z) | Reference |
|---|---|---|---|
| 3β-Aminotropane Amides | 3.2–4.1 (bicyclic CH) | 366.4567 (C21H26N4O2) | |
| 8-Azabicyclo Derivatives | 2.8–3.5 (SO2CH3) | 264.25 (C13H13FN2O3) |
Basic: What synthetic intermediates are critical in preparing this compound, and how are they optimized?
Methodological Answer:
Key intermediates include:
- 8-Azabicyclo[3.2.1]octan-3-amine : Synthesized via reductive amination or Gabriel synthesis.
- Benzamide Precursors : Activated via carbodiimide coupling (e.g., EDCI/HOBt) to ensure regioselective amide bond formation.
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of bicyclic intermediates .
- Purification : Column chromatography (silica gel, CHCl3:MeOH gradients) or recrystallization (acetone/ethanol) enhances purity .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for 8-azabicyclo derivatives?
Methodological Answer:
Contradictions often arise from stereochemical variations or off-target effects. To address this:
Orthogonal Assays : Combine radioligand binding (e.g., for monoamine transporters) with functional assays (cAMP accumulation) to distinguish agonists vs. antagonists .
Computational Docking : Use molecular dynamics to model interactions with targets (e.g., serotonin receptors), validating with mutagenesis studies .
Metabolite Profiling : Assess if metabolic instability (e.g., sulfonyl group oxidation) alters activity .
Q. Table 2: SAR Insights from Related Compounds
| Substituent | Biological Activity (IC50, nM) | Key Finding | Reference |
|---|---|---|---|
| 3-Cyano Benzamide | 15.2 (SERT) | Enhanced selectivity vs. DAT | |
| 4-Methoxy Quinoline | 42.7 (NET) | Reduced CNS penetration |
Advanced: What strategies improve metabolic stability for preclinical evaluation?
Methodological Answer:
- In Vitro Models : Liver microsomes (human/rodent) quantify oxidative metabolism. Methylsulfonyl groups may require stabilization via fluorination or steric hindrance .
- Formulation : Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes enhance aqueous solubility for pharmacokinetic studies .
Basic: How is stereochemical purity ensured during synthesis?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC or diastereomeric salt formation (e.g., tartaric acid derivatives).
- Stereospecific Reactions : Enzymatic catalysis (lipases) for enantioselective acylation, as applied to 3β-aminotropane derivatives .
Advanced: How can computational methods predict target binding affinity?
Methodological Answer:
Molecular Docking (AutoDock Vina) : Model interactions with neurological targets (e.g., 5-HT3 receptors). Validate with crystallographic data (e.g., PDB: 4PIR) .
Free Energy Perturbation (FEP) : Quantify substituent effects on binding (e.g., cyano vs. methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
